

A Comparative Guide to the In Vivo Combination of Teneligliptin and Metformin

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Compound of Interest

Compound Name: *Teneligliptin hydrobromide*

Cat. No.: *B1682224*

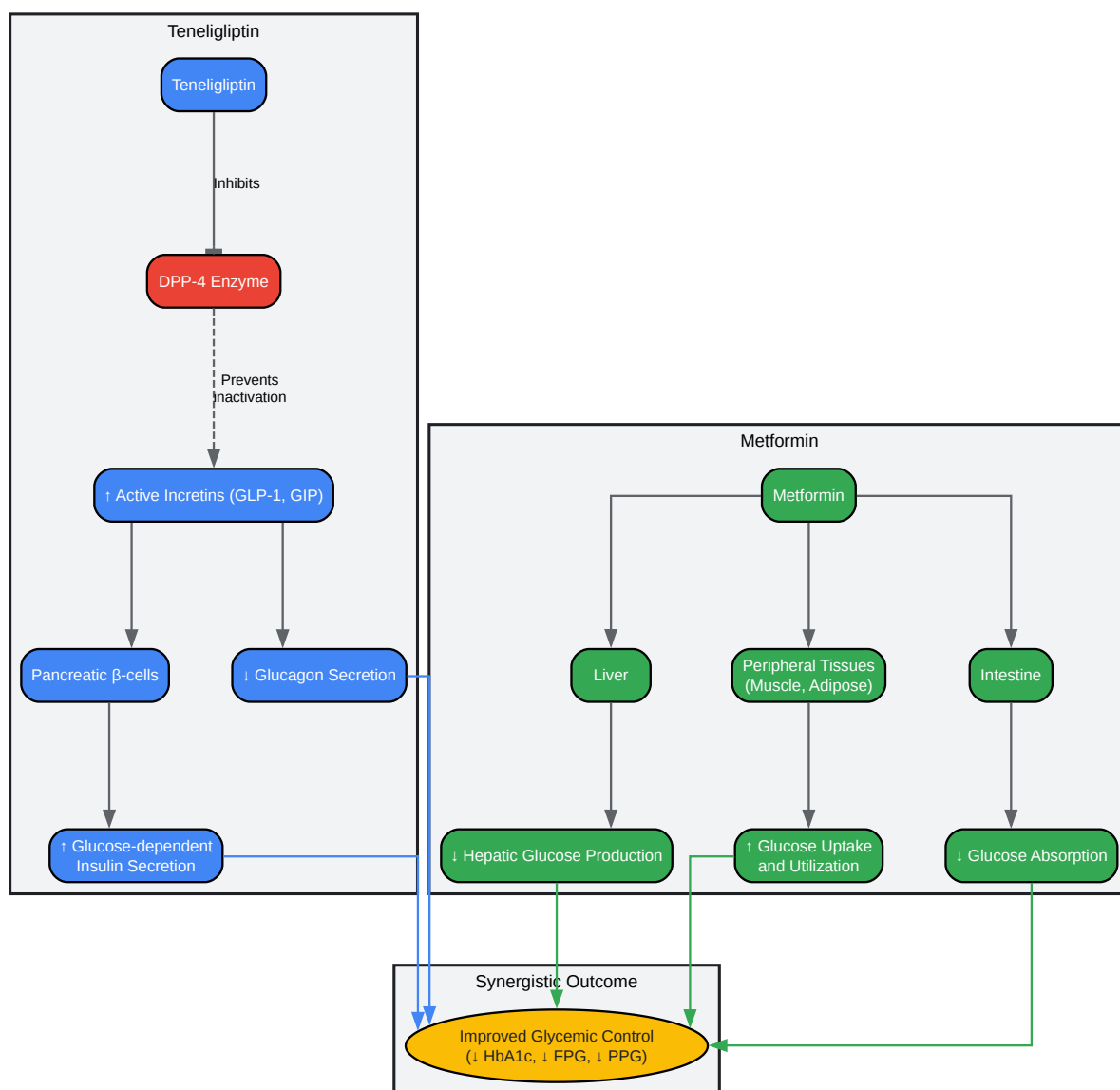
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the combination therapy of **Teneligliptin hydrobromide** and Metformin for the management of type 2 diabetes mellitus (T2DM). The information presented is supported by experimental data from preclinical and clinical studies, offering insights into the efficacy, safety, and mechanistic synergy of this combination compared to monotherapy and other therapeutic alternatives.

Synergistic Mechanism of Action

The combination of Teneligliptin and Metformin offers a complementary approach to glycemic control by targeting different pathological pathways in T2DM.[1][2] Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin system, while Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2]



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Caption: Synergistic signaling pathways of Teneligliptin and Metformin.

Comparative Efficacy Data

Clinical studies have consistently demonstrated that the combination of Teneeligliptin and Metformin leads to superior glycemic control compared to Metformin monotherapy. Furthermore, its efficacy is comparable to other DPP-4 inhibitor and Metformin combinations.

Table 1: Glycemic Control in Patients Inadequately Controlled with Metformin Monotherapy

Treatment Group	Duration	Baseline HbA1c (%)	Change in HbA1c (%)	Baseline FPG (mg/dL)	Change in FPG (mg/dL)	Reference
Teneeligliptin 20mg + Metformin	12 weeks	8.0 (mean)	-1.2	144 (mean)	-	[3]
Teneeligliptin 20mg + Metformin	24 weeks	-	-1.6	-	-	[3]
Teneeligliptin 20mg + Metformin	24 weeks	7.9 (mean)	-0.72	-	-22.2	[4]
Placebo + Metformin	24 weeks	7.8 (mean)	-0.01	-	-	[4]
Teneeligliptin 20mg + Metformin	24 weeks	>6.5	Significant Reduction	>110	Significant Reduction	[4]
Placebo + Metformin	24 weeks	>6.5	No Significant Change	>110	No Significant Change	[4]

Table 2: Comparative Efficacy of Teneeligliptin vs. Sitagliptin as Add-on to Metformin

Treatm ent Group	Durati on	Baseli ne HbA1c (%)	Chang e in HbA1c (%)	Baseli ne FPG (mg/dL)	Chang e in FPG (mg/dL)	Baseli ne PPG (mg/dL)	Chang e in PPG (mg/dL)	Refere nce
Teneligli ptin 20mg + Metfor min	12 weeks	8.31 ± 0.72	-1.13 ± 0.54	165.4 ± 35.2	-30.5 ± 28.7	254.7 ± 55.8	-65.8 ± 45.1	[5]
Sitaglipt in 100mg + Metfor min	12 weeks	8.45 ± 0.81	-1.21 ± 0.63	170.2 ± 40.1	-33.8 ± 30.2	260.1 ± 60.3	-70.4 ± 50.2	[5]

Table 3: Comparative Efficacy of Teneligliptin vs. Vildagliptin as Add-on to Metformin

Treatm ent Group	Durati on	Baseli ne HbA1c (%)	Chang e in HbA1c (%)	Baseli ne FPG (mg/dL)	Chang e in FPG (mg/dL)	Baseli ne PPG (mg/dL)	Chang e in PPG (mg/dL)	Refere nce
Teneligli ptin 20mg + Metfor min	24 weeks	8.64 ± 0.88	-1.42	168.44 ± 24.33	-38.22	254.33 ± 34.21	-78.89	[6]
Vildagli ptin 50mg + Metfor min	24 weeks	8.54 ± 0.84	-0.92	164.21 ± 22.87	-34.87	248.87 ± 36.43	-64.44	[6]

Impact on Body Weight and Lipid Profile

The combination of Teneeligliptin and Metformin is generally considered weight-neutral. Some studies have reported no significant changes in body weight or lipid parameters, while others suggest potential modest benefits.

Table 4: Effect on Body Weight and Lipids

Study	Treatment Group	Duration	Change in Body Weight	Change in Lipid Profile
[4]	Teneeligliptin 20mg + Metformin	24 weeks	Not significant	No significant changes
[4]	Placebo + Metformin	24 weeks	Not significant	No significant changes
[6]	Teneeligliptin 20mg + Metformin	24 weeks	Weight neutral	Not specified
[6]	Vildagliptin 50mg + Metformin	24 weeks	Weight neutral	Not specified

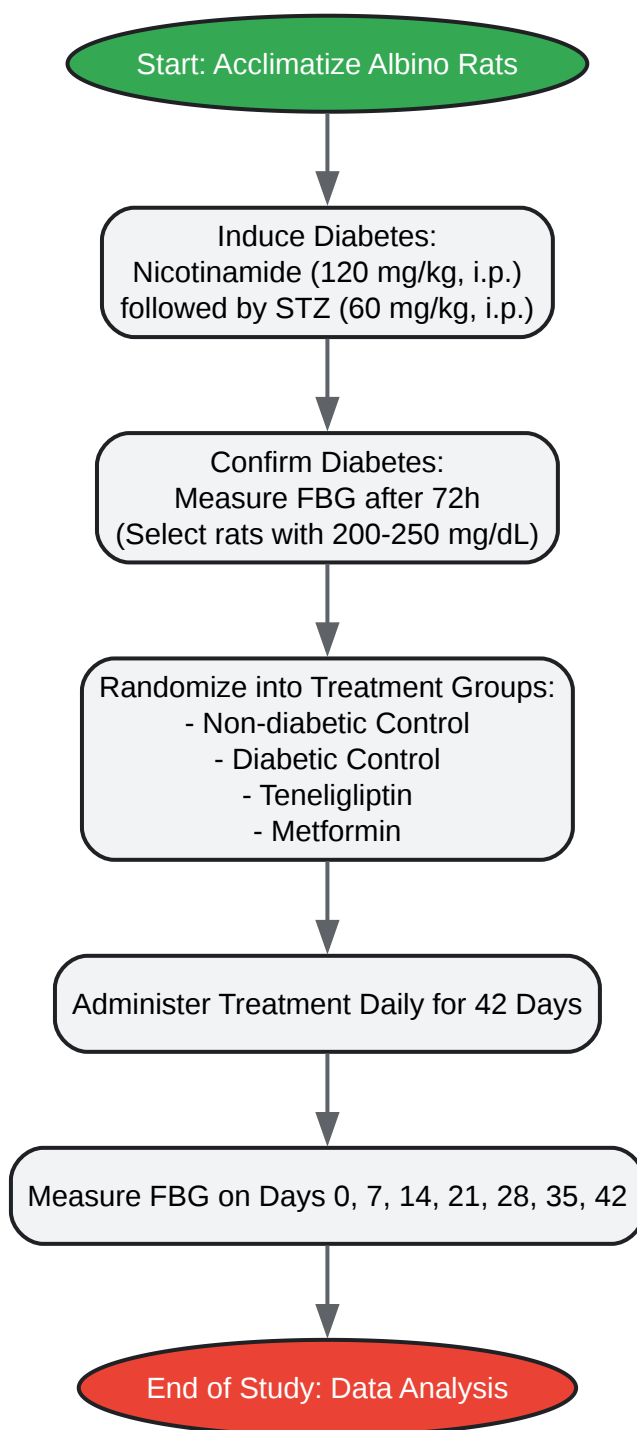
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from preclinical and clinical studies.

Preclinical In Vivo Study: Streptozotocin-Induced Diabetic Rat Model[8]

- Animal Model: Albino rats.
- Induction of Diabetes:
 - Administer Nicotinamide (120 mg/kg, intraperitoneally) to protect against complete β -cell destruction.

- After 15 minutes, administer Streptozotocin (STZ) (60 mg/kg, intraperitoneally) dissolved in 0.1 M citrate buffer (pH 4.5).
- After 72 hours, confirm diabetes by measuring fasting blood glucose (FBG). Rats with FBG between 200-250 mg/dL are selected for the study.
- Treatment Groups:
 - Group A: Non-diabetic control (vehicle: 1% Gum acacia).
 - Group B: Diabetic control (vehicle: 1% Gum acacia).
 - Group C: Diabetic rats treated with Teneligliptin (0.72 mg/200g rat).
 - Group D: Diabetic rats treated with Metformin (18 mg/200g rat).
- Treatment Duration: 42 days, starting on the 8th day post-STZ induction.
- Endpoint Measurement: Fasting Blood Glucose (FBG) levels were measured at baseline and on days 7, 14, 21, 28, 35, and 42.



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